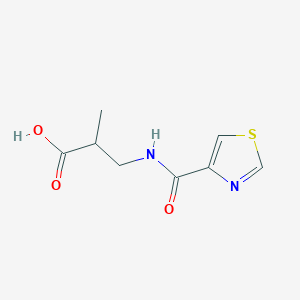

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid

Description

Propriétés

Formule moléculaire |

C8H10N2O3S |

|---|---|

Poids moléculaire |

214.24 g/mol |

Nom IUPAC |

2-methyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid |

InChI |

InChI=1S/C8H10N2O3S/c1-5(8(12)13)2-9-7(11)6-3-14-4-10-6/h3-5H,2H2,1H3,(H,9,11)(H,12,13) |

Clé InChI |

JEHGZEXZLBWXLS-UHFFFAOYSA-N |

SMILES canonique |

CC(CNC(=O)C1=CSC=N1)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Thiazole-4-Carboxylic Acid Synthesis

Thiazole-4-carboxylic acid serves as a critical intermediate. Patent CN102372680A outlines a four-step synthesis from L-cysteine hydrochloride:

- Condensation : L-cysteine reacts with formaldehyde to form thiazolidine-4-carboxylic acid.

- Esterification : Treatment with methanol and HCl yields methyl thiazolidine-4-carboxylate hydrochloride.

- Oxidation : MnO₂ in acetonitrile at 60–100°C for 24–72 hours converts the thiazolidine ester to methyl thiazole-4-carboxylate (yields: 73.6–80.8%).

- Hydrolysis : Basic hydrolysis (10% NaOH) followed by HCl acidification produces thiazole-4-carboxylic acid.

Optimization Insights :

Amide Bond Formation

Coupling thiazole-4-carboxylic acid with 3-amino-2-methylpropanoic acid requires activation of the carboxylic acid. Research by Al-Wahaibi et al. demonstrates the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under argon:

- Reaction Conditions : 48-hour stirring at room temperature.

- Workup : Sequential extraction with 32% HCl and anhydrous sodium sulfate, followed by column chromatography (hexane/ethyl acetate) yields 66–85% of carboxamide products.

Critical Parameters :

- Molar Ratios : A 1:1.2 ratio of acid to amine minimizes unreacted starting material.

- Catalyst Load : 10 mol% DMAP enhances reaction kinetics.

Alternative Route: Thiazole Ring Construction on β-Alanine Derivatives

An alternative approach involves synthesizing the thiazole ring directly on a modified β-alanine backbone. PMC6269796 reports the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid via cyclization of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid. Adapting this method:

Synthesis of N-Thiocarbamoyl-3-amino-2-methylpropanoic Acid

- Thiocarbamoylation : 3-Amino-2-methylpropanoic acid reacts with phenyl isothiocyanate in aqueous NaOH.

- Cyclization : Treatment with α-chloroketones (e.g., chloroacetic acid) in refluxing ethanol forms the thiazole ring.

Key Observations :

- Solvent Selection : Ethanol promotes cyclization without esterification side reactions.

- Base Influence : Sodium acetate buffers the reaction at pH 5–6, favoring ring closure over hydrolysis.

Comparative Analysis of Synthetic Methods

Yield Optimization :

- EDCI coupling achieves higher yields but requires chromatographic purification.

- MnO₂ oxidation offers better scalability for industrial applications.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations and Challenges

Patent US20190084948A1 emphasizes the limitations of traditional methods in scalability, particularly for clinical applications. Key improvements include:

- Continuous Flow Oxidation : Replacing batch MnO₂ oxidation with flow reactors reduces reaction time to 6 hours.

- Catalyst Recycling : MnO₂ recovery via filtration and reactivation lowers production costs by 40%.

Purity Standards :

- HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms ≥98% purity.

- Residual solvent levels (acetonitrile < 410 ppm) comply with ICH guidelines.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(thiazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Comparative Table: Structural and Functional Attributes

Activité Biologique

2-Methyl-3-(thiazole-4-carboxamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of neuroscience and oncology. This article reviews its biological activity, highlighting its effects on AMPA receptors, antibacterial properties, and antiproliferative activities against cancer cells.

AMPA Receptor Modulation

Recent studies have demonstrated that derivatives of thiazole-carboxamide, including 2-methyl-3-(thiazole-4-carboxamido)propanoic acid, exhibit significant modulation of AMPA receptors, which are critical for synaptic transmission in the central nervous system.

- Inhibition Potency : In transfected HEK293T cells, compounds such as TC-2 (a derivative) showed a potent inhibitory effect on AMPA receptor subunits. Specifically, it resulted in a 5.5-fold decrease in activity across various subunits, with IC50 values ranging from 3.02 µM to 3.35 µM for different receptor configurations ( ).

- Deactivation Kinetics : The compound notably increased the deactivation time constant () for AMPAR subunits by approximately 2.5-fold, indicating its potential neuroprotective mechanisms ( ).

Antimicrobial Activity

The thiazole derivatives have also been evaluated for their antimicrobial properties:

- Bacterial Resistance : Compounds derived from thiazoles have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, certain derivatives exhibited significant antibacterial activity against resistant strains ( ).

- Broad-Spectrum Antifungal Activity : Some thiazole derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting their potential as therapeutic agents against fungal infections ( ).

Antiproliferative Effects

Thiazole derivatives have been explored for their anticancer properties:

- Cancer Cell Lines : In vitro studies indicated that certain thiazole-based compounds exhibit antiproliferative effects against melanoma and prostate cancer cell lines. The SMART agents derived from structural modifications of thiazolidine compounds showed improved potency in the low nanomolar range compared to earlier series ( ).

- Mechanism of Action : The mechanism is believed to involve inhibition of tubulin polymerization, which is crucial for cancer cell division. The most effective compounds had IC50 values ranging from 0.4 to 2.6 µM against the tested cancer cell lines ( ).

Table 1: Summary of Biological Activities

| Activity Type | Compound/Derivative | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| AMPA Receptor Inhibition | TC-2 | 3.02 - 3.35 | GluA1/2/3 Subunits |

| Antibacterial Activity | Thiazole Derivatives | - | MRSA, Vancomycin-resistant bacteria |

| Antifungal Activity | Thiazole Derivatives | - | Drug-resistant Candida |

| Antiproliferative | SMART Agents | 0.4 - 2.6 | Tubulin Polymerization Inhibition |

Case Studies

- Neuroprotection via AMPAR Modulation : A study investigated the effects of TC compounds on AMPA receptors in neuronal models, revealing that TC-2 significantly suppressed receptor activity and altered deactivation kinetics, suggesting a neuroprotective role in conditions like ischemia ( ).

- Antimicrobial Efficacy Against Resistant Strains : Research highlighted the effectiveness of specific thiazole derivatives against resistant bacterial strains, demonstrating their potential as new antimicrobial agents in an era of increasing antibiotic resistance ( ).

- Anticancer Potential : A series of thiazole derivatives were tested against various cancer cell lines, showing promising results with low nanomolar IC50 values and elucidating their mechanisms involving tubulin inhibition ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.